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Compound of Interest

Compound Name:
4-nitroso-3,4-dihydro-2H-1,4-

benzoxazine

Cat. No.: B8607131

Get Quote

The Potential Biological Activity of Nitroso-Benzoxazine Compounds is a complex subject that

sits at the intersection of chemical toxicology and rational drug design. While the benzoxazine

core is a privileged scaffold in medicinal chemistry (known for antimicrobial, antidepressant,

and neuroprotective effects), the introduction of a nitroso (-N=O) group fundamentally alters its

reactivity and biological profile.

This guide addresses the dual nature of these compounds: their well-documented role as

genotoxic hazards (metabolic precursors to alkylating agents) and their emerging potential as

Nitric Oxide (NO) donors and targeted chemotherapeutics.

Part 1: Executive Technical Analysis
The Nitroso-Benzoxazine Dichotomy
In drug development, the nitroso group is often considered a "structural alert" due to the

carcinogenicity of N-nitrosamines. However, within the benzoxazine scaffold, the nitroso moiety

can be engineered for specific therapeutic outcomes.
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Feature
N-Nitroso-

Benzoxazines

C-Nitroso-

Benzoxazines

Benzoxazine

Nitroxides

Structure
-N-N=O (attached to

ring nitrogen)

-C-N=O (attached to

benzene ring)
-N-O• (stable radical)

Primary Activity
Alkylating Agent /

Mutagen

Polymerization /

Intermediate

Antioxidant / Spin

Trap

Mechanism

Metabolic

-hydroxylation

Diazonium ion

Dimerization to

azodioxides

Radical scavenging

(SOD mimetic)

Drug Potential
High Risk (Prodrug for

cancer only)
Low (Stability issues)

Moderate

(Neuroprotection)

Core Biological Mechanisms
Genotoxicity (The Hazard):N-nitroso-1,4-benzoxazines can undergo cytochrome P450-

mediated metabolism to release reactive diazonium ions, which alkylate DNA (typically at the

N7-guanine position), causing strand breaks or mispairing.

NO Release (The Therapeutic): Under specific physiological conditions (thiol-mediated or

photolytic), certain nitroso-benzoxazines can cleave to release Nitric Oxide (NO), a potent

vasodilator and bactericidal agent.

Part 2: Mechanisms of Action & Signaling Pathways
Mechanism 1: Metabolic Activation & DNA Alkylation
The following diagram illustrates the bioactivation pathway of N-nitroso-1,4-benzoxazine. This

pathway is critical for understanding both its toxicity and its potential as a suicide substrate for

tumors.
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Figure 1:Bioactivation pathway of N-nitroso-benzoxazine leading to DNA alkylation.[1][2][3][4]

[5] Note the bifurcation into the reactive diazonium species and the stable benzoxazine

byproduct.

Part 3: Therapeutic Applications & SAR
1. Antimicrobial Activity (NO-Donor Hybrids)
While simple N-nitroso compounds are rarely used as antibiotics due to host toxicity, NO-

donating benzoxazine hybrids are gaining traction.

Rationale: NO disrupts bacterial biofilms and damages Fe-S clusters in bacterial enzymes.

Design Strategy: Fusing a furoxan (NO-releasing) moiety to a benzoxazine core creates a

"hybrid" drug that combines the gyrase-inhibiting properties of benzoxazines with the

bactericidal effect of NO.

2. Anticancer Activity (Rational Alkylation)
Target: Hypoxic tumor cells often overexpress specific reductases.

Strategy:N-nitroso-benzoxazines can be designed as bioreductive prodrugs. In hypoxic

environments, the nitroso group is reduced to a hydroxylamine, which rearranges to release

a cytotoxic effector specifically within the tumor microenvironment.

3. Antioxidant Activity (Benzoxazine Nitroxides)
Stable nitroxide radicals derived from benzoxazines (e.g., 2,2-disubstituted-1,4-benzoxazin-3-

one nitroxides) act as superoxide dismutase (SOD) mimetics.

Application: Neuroprotection in ischemia-reperfusion injury.
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Mechanism: The nitroxide radical cycles between the oxoammonium cation (oxidized) and

the hydroxylamine (reduced), scavenging ROS without being consumed.

Part 4: Experimental Protocols
Protocol A: Synthesis of N-Nitroso-1,4-Benzoxazine
Warning: N-nitroso compounds are potent carcinogens.[4] All work must be performed in a

designated fume hood with double-gloving and specific deactivation protocols (e.g., sulfamic

acid).

Reagents:

3,4-dihydro-2H-1,4-benzoxazine (10 mmol)

Sodium Nitrite (NaNO₂, 15 mmol)

Hydrochloric Acid (HCl, 4M)

Dichloromethane (DCM)

Step-by-Step Methodology:

Dissolution: Dissolve 3,4-dihydro-2H-1,4-benzoxazine in 20 mL of ice-cold 4M HCl. Maintain

temperature at 0–5°C.

Nitrosation: Dropwise add a solution of NaNO₂ (dissolved in minimal water) over 30 minutes.

The solution will turn turbid/yellow.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

Extraction: Extract the mixture with DCM (3 x 20 mL).

Wash: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (do not heat above

40°C to prevent decomposition).
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Characterization: Confirm structure via ¹H-NMR (shift of protons adjacent to N) and IR

(characteristic N=O stretch at ~1450 cm⁻¹).

Protocol B: Griess Assay for NO Release Quantification
To determine if a specific nitroso-benzoxazine derivative functions as a therapeutic NO donor.

Materials:

Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5%

H₃PO₄).

Phosphate Buffered Saline (PBS, pH 7.4).

L-Cysteine (Cofactor for thiol-mediated release).

Workflow:

Incubation: Prepare a 100 µM solution of the test compound in PBS.

Activation: Add L-Cysteine (1 mM) to mimic intracellular thiol levels. Incubate at 37°C.

Sampling: At time points (0, 15, 30, 60 min), transfer 100 µL of the reaction mixture to a 96-

well plate.

Development: Add 100 µL of Griess Reagent. Incubate for 10 minutes in the dark (pink color

develops).

Quantification: Measure absorbance at 540 nm. Compare against a standard curve of

Sodium Nitrite (NaNO₂).

Part 5: Visualization of Synthesis Workflow
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Figure 2:Synthetic workflow for N-nitrosation of benzoxazine. Note the critical waste

management step due to carcinogenicity.

Part 6: Quantitative Data Summary
Table 1: Comparative Activity of Benzoxazine Derivatives
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Compound
Class

Key
Substituent

Biological
Target

IC50 / Potency Toxicity (LD50)

1,4-Benzoxazine None (Parent) General Sedative
High (Low

potency)

>500 mg/kg

(Rat)

N-Nitroso-

Benzoxazine
-N-NO DNA (Alkylation)

Nanomolar

(Mutagenic)
<20 mg/kg (High)

Benzoxazine

Nitroxide
-N-O• ROS Scavenging

10–50 µM

(Antioxidant)
Moderate

Furoxan-

Benzoxazine
Furoxan fusion Bacterial Biofilm

2–10 µM

(Antibacterial)
Variable
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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